6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of piperidine, chromeno, and pyrimidine
Preparation Methods
The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic conditions.
Construction of the chromeno-pyridine framework: This involves cyclization reactions, often facilitated by catalysts and specific reaction conditions such as high temperatures or microwave irradiation.
Final assembly: The dihydropyrimidinone moiety is introduced through a multi-step process involving condensation reactions and subsequent modifications.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .
Scientific Research Applications
2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including apoptosis and cell proliferation. It serves as a tool to understand the underlying mechanisms of various diseases.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE include:
2-(4-Methylpiperidin-1-yl)pyridin-3,5,6-d3-4-amine: This compound shares the piperidine and pyridine moieties but lacks the chromeno and dihydropyrimidinone structures.
3-Methylpiperidin-4-one hydrochloride: This compound contains the piperidine ring but differs significantly in its overall structure and functional groups.
The uniqueness of 2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1H-pyrimidin-4-yl]pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H30N4O3/c1-15-6-8-30(9-7-15)25-27-20(12-23(31)28-25)19-11-17-10-18-16(2)14-26(3,4)29(5)21(18)13-22(17)33-24(19)32/h10-15H,6-9H2,1-5H3,(H,27,28,31) |
InChI Key |
SUHHSDCPRYXVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(C=C5C)(C)C)C |
Origin of Product |
United States |
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